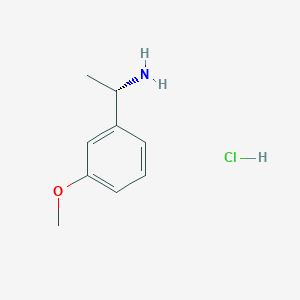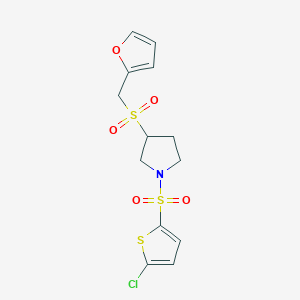
1-((5-Chlorothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((5-Chlorothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine, also known as CTPS inhibitor, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research by Benetti et al. (2002) demonstrates the use of related sulfonyl-substituted compounds in the synthesis of 2,5-disubstituted pyrroles and pyrrolidines. This methodology facilitates the creation of both aromatic and saturated five-membered heterocyclic compounds, highlighting its importance in synthetic chemistry (Benetti et al., 2002).
Corrosion Inhibition
Sappani and Karthikeyan (2014) explored the potential of similar furan- and sulfonyl-substituted compounds as corrosion inhibitors for mild steel in acidic environments. Their findings reveal the compounds' efficiency in protecting metal surfaces, an important consideration in industrial applications (Sappani & Karthikeyan, 2014).
Antioxidant Properties
Prabakaran, Manivarman, and Bharanidharan (2021) synthesized derivatives similar to 1-((5-Chlorothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine and assessed their antioxidant potential. Their work underscores the importance of these compounds in developing new antioxidant agents (Prabakaran et al., 2021).
Metal-Free Domino Reactions
Cui et al. (2018) developed a metal-free three-component domino reaction involving sulfonylated furan derivatives. This innovative approach is significant for the synthesis of sulfonylated furan or imidazo[1,2-a]pyridine derivatives, showcasing the versatility of sulfonyl-substituted compounds in organic synthesis (Cui et al., 2018).
Nonlinear Optical Properties
Chou and Yeh (2001) investigated sulfonyl-substituted pyrrole chromophores, which are structurally related to the compound , for their nonlinear optical properties. This research contributes to the understanding of the optical characteristics of sulfonylated compounds (Chou & Yeh, 2001).
Synthesis of Novel Anti-inflammatory Agents
Urban et al. (2003) described the synthesis of an anti-inflammatory agent using a sulfonyl furan compound, similar to the one you are interested in. This underscores the compound's potential in pharmaceutical applications, particularly in the development of new anti-inflammatory drugs (Urban et al., 2003).
Synthesis of Sulfonated Tetrahydropyridines
An and Wu (2017) reported the synthesis of sulfonated tetrahydropyridine derivatives using reactions that could potentially involve similar compounds. This research offers insights into new methods for creating complex organic structures (An & Wu, 2017).
properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-3-(furan-2-ylmethylsulfonyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO5S3/c14-12-3-4-13(21-12)23(18,19)15-6-5-11(8-15)22(16,17)9-10-2-1-7-20-10/h1-4,7,11H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCZESPNJINEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2625397.png)
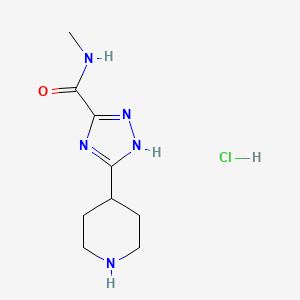
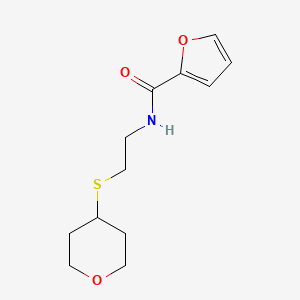
![6-(4-fluorobenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2625401.png)
![Tert-butyl N-[3-[2-(prop-2-enoylamino)ethyl]cyclobutyl]carbamate](/img/structure/B2625402.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2625404.png)



![Ethyl 4-[[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2625412.png)
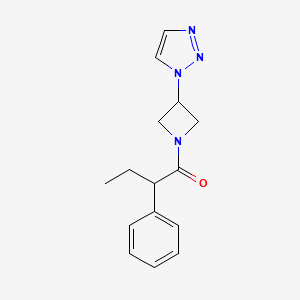
![5-(3-chloro-4-methoxyphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2625415.png)
